molecular formula C11H22N2O3 B12947133 (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide

(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide

Cat. No.: B12947133
M. Wt: 230.30 g/mol
InChI Key: QVASPXVIKCVCOZ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide (CAS 2252417-17-5) is a chiral compound of significant interest in pharmaceutical research and development, specifically as a known impurity and intermediate in the synthesis of the antiepileptic drug Brivaracetam . Brivaracetam is a prominent antiepileptic drug (AED) that functions as a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A) in the brain, contributing to its antiseizure effects . The presence, characterization, and quantification of process-related impurities like this compound are critical studies during Abbreviated New Drug Application (ANDA) submissions and for ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API) . This compound is supplied with comprehensive characterization data and is intended for use in analytical method development (AMD), method validation, and quality control (QC) applications to ensure regulatory compliance . It serves as a vital reference standard for researchers aiming to monitor and control the purity of Brivaracetam. This product is strictly labeled "For Research Use Only" and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

(3R)-N-[(2S)-1-amino-1-oxobutan-2-yl]-3-(hydroxymethyl)hexanamide

InChI

InChI=1S/C11H22N2O3/c1-3-5-8(7-14)6-10(15)13-9(4-2)11(12)16/h8-9,14H,3-7H2,1-2H3,(H2,12,16)(H,13,15)/t8-,9+/m1/s1

InChI Key

QVASPXVIKCVCOZ-BDAKNGLRSA-N

Isomeric SMILES

CCC[C@H](CC(=O)N[C@@H](CC)C(=O)N)CO

Canonical SMILES

CCCC(CC(=O)NC(CC)C(=O)N)CO

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

    Hydroxymethyl Group Reactivity

    The hydroxymethyl (-CH₂OH) group is a versatile functional group that participates in oxidation, protection, and nucleophilic substitution reactions.

    Oxidation Reactions

    • Oxidation to Aldehyde/Carboxylic Acid :
      The hydroxymethyl group can be oxidized to an aldehyde (via mild oxidizing agents like pyridinium chlorochromate) or further to a carboxylic acid (using strong oxidizers like KMnO₄ or CrO₃).

      Reaction TypeReagents/ConditionsProduct
      Oxidation to AldehydePCC in dichloromethane, 0°C(R)-3-formylhexanamide derivative
      Oxidation to AcidKMnO₄, H₂SO₄, heat(R)-3-carboxyhexanamide derivative

      Such transformations are critical for introducing electrophilic sites for downstream coupling .

    Protection/Deprotection

    • Silylation :
      The hydroxyl group can be protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole.

    • Tosylation :
      Reaction with TsCl forms a tosylate (-OTs), converting the hydroxyl into a better leaving group for nucleophilic substitution .

    Amide Bond Reactivity

    The secondary amide is relatively stable but undergoes hydrolysis under extreme conditions:

    Acidic/Basic Hydrolysis

    • Acidic Hydrolysis :
      Concentrated HCl (6M) at reflux yields (R)-3-(hydroxymethyl)hexanoic acid and (S)-2-aminobutanamide.

    • Basic Hydrolysis :
      NaOH (4M) at 100°C produces the sodium salt of the acid and ammonia .

      Hydrolysis TypeConditionsProducts
      Acidic6M HCl, reflux, 12hCarboxylic acid + amine salt
      Basic4M NaOH, 100°C, 8hCarboxylate salt + ammonia

    Stereochemical Considerations

    The (R) and (S) configurations at the hydroxymethyl and amino positions, respectively, influence reaction pathways:

    • Chiral Retention :
      Mild conditions (e.g., enzymatic catalysis) preserve stereochemistry during transformations.

    • Racemization Risk :
      Harsh acidic/basic conditions or high temperatures may lead to epimerization at chiral centers .

    Cyclization Reactions

    The hydroxymethyl and amide groups can participate in intramolecular cyclization:

    Lactam Formation

    Under Mitsunobu conditions (DIAD, Ph₃P), the hydroxymethyl group reacts with the amide nitrogen to form a five-membered lactam.

    Cyclization TypeReagentsProduct
    LactamizationDIAD, Ph₃P, THF, 25°C(R)-4-propylpyrrolidin-2-one derivative

    This reaction is pivotal in synthesizing brivaracetam precursors .

    Esterification

    The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters:
    -CH2OH+AcCl-CH2OAc+HCl\text{-CH}_2\text{OH} + \text{AcCl} \rightarrow \text{-CH}_2\text{OAc} + \text{HCl}

    Nucleophilic Substitution

    After tosylation, the -OTs group undergoes substitution with nucleophiles (e.g., NaN₃ or KCN):
    -CH2OTs+NaN3-CH2N3+NaOTs\text{-CH}_2\text{OTs} + \text{NaN}_3 \rightarrow \text{-CH}_2\text{N}_3 + \text{NaOTs}

    Stability and Degradation

    • Thermal Stability :
      Decomposes above 200°C, forming volatile byproducts (e.g., CO₂, NH₃).

    • Photodegradation :
      UV exposure (254 nm) induces radical-mediated cleavage of the hydroxymethyl group .

    Scientific Research Applications

    Pharmaceutical Applications

    1.1 Antiepileptic Drug Development

    (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide is primarily recognized for its role as a precursor in the synthesis of brivaracetam, an antiepileptic drug. Brivaracetam is used to treat partial-onset seizures in patients with epilepsy. The compound's structural features contribute to its ability to modulate synaptic transmission by binding to synaptic vesicle protein 2A (SV2A), which is crucial for neurotransmitter release .

    1.2 Neuroprotective Properties

    Research indicates that derivatives of this compound may exhibit neuroprotective effects. By influencing neurotransmitter systems and reducing excitotoxicity, these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

    Biochemical Research

    2.1 Enzyme Inhibition Studies

    The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its effects on enzymes related to amino acid metabolism can provide insights into metabolic disorders and potential therapeutic targets .

    2.2 Synthesis of Peptides

    Due to its amino acid structure, this compound can be utilized in peptide synthesis. Its incorporation into peptide chains allows for the exploration of new peptides with enhanced biological activity or stability against proteolytic degradation .

    Therapeutic Potential

    3.1 Antimicrobial Activity

    Emerging studies suggest that compounds related to this compound may possess antimicrobial properties. This includes activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics or adjuvant therapies .

    3.2 Cancer Research

    The compound's ability to modulate cellular pathways may extend to cancer research, where it could be investigated for its role in apoptosis and cell cycle regulation. Preliminary findings indicate potential applications in targeted cancer therapies, particularly those focusing on specific signaling pathways involved in tumor growth and metastasis .

    Case Study 1: Development of Brivaracetam

    In a clinical context, the development of brivaracetam from this compound illustrates the compound's importance in treating epilepsy. Clinical trials have demonstrated its efficacy and safety profile, leading to its approval for use in managing partial-onset seizures .

    Case Study 2: Antimicrobial Research

    Recent studies have explored the antimicrobial properties of derivatives of this compound, showing promising results against various pathogens. These findings support further investigation into its use as a novel antimicrobial agent .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Modifications and Physicochemical Properties

    The table below compares key structural and physicochemical attributes of the target compound with its analogs:

    Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Applications/Notes
    (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide C₁₁H₂₁N₂O₃ 229.30 g/mol 3-(hydroxymethyl) hexanamide; amino-oxobutanamide (R)-hexanamide; (S)-oxobutanamide Intermediate for neuroactive drugs; potential metal ligand
    Brivaracetam Intermediate 3 (3-(chloromethyl) analog) C₁₁H₂₀ClN₂O₂ 256.74 g/mol 3-(chloromethyl) hexanamide Same stereochemistry Antiepileptic drug intermediate; chloromethyl enhances reactivity
    (2R)-N-[(2S)-1-(Dimethylamino)-3,3-dimethyl-1-oxo-2-butanyl]-2-{[formyl(hydroxy)amino]methyl}hexanamide C₁₆H₃₁N₃O₄ 329.44 g/mol Dimethylamino; formyl(hydroxy)amino Dual chiral centers Chelation or catalytic applications; dimethylamino group modifies electronic properties
    (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide C₁₉H₂₉NO₃ 319.44 g/mol Cyclopentyl; phenylmethoxy Single (2R) chiral center Hydrophobic interactions; potential use in lipid-soluble formulations
    N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 g/mol N-hydroxyamide None Chelating agent; simpler backbone for reaction studies

    Functional Group Analysis

    a) Hydroxymethyl vs. Chloromethyl (Target vs. Brivaracetam Intermediate 3)
    • Hydroxymethyl : Introduces polarity and hydrogen-bonding capacity, improving solubility in aqueous media. This group may enhance interactions with biological targets (e.g., enzymes) .
    • Chloromethyl : Increases lipophilicity and reactivity (e.g., nucleophilic substitution). Used in intermediates where further functionalization is required .
    b) Amino-Oxobutanamide vs. Formyl(hydroxy)amino ()
    • Amino-Oxobutanamide: Provides a rigid, hydrogen-bonding motif critical for binding to neurological targets (e.g., synaptic vesicle protein 2A in brivaracetam) .
    • Formyl(hydroxy)amino: Acts as a bidentate ligand for metals, enabling catalytic applications (e.g., C–H activation). The dimethylamino group further stabilizes metal complexes .
    c) Hydroxymethyl vs. N-Hydroxyamide ()
    • Hydroxymethyl : Positioned on the carbon chain, influencing stereoelectronic effects without direct participation in amide resonance.

    Stereochemical Considerations

    • The (R,S) configuration of the target compound is critical for its biological activity. For example, brivaracetam analogs with inverted stereochemistry show reduced efficacy .
    • The (2R,3R) configuration in cyclopentyl-containing analogs () optimizes hydrophobic packing in crystal structures, suggesting similar stereochemical optimization may apply to the target compound .

    Biological Activity

    (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide, commonly referred to as a brivaracetam impurity, is a compound of interest in medicinal chemistry, particularly in the context of epilepsy treatment. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

    The molecular formula of this compound is C11_{11}H22_{22}N2_{2}O3_{3}, with a molar mass of 230.3 g/mol. The compound is characterized by its amide functional group and hydroxymethyl substituent, which are critical for its biological activity.

    PropertyValue
    Molecular FormulaC11_{11}H22_{22}N2_{2}O3_{3}
    Molar Mass230.3 g/mol
    CAS Number2252417-17-5

    Brivaracetam, the parent compound of this compound, acts primarily as a selective ligand for the synaptic vesicle protein 2A (SV2A). This interaction modulates neurotransmitter release and has been shown to reduce seizure activity in various models of epilepsy. The specific biological activity of the impurity may differ slightly due to structural variations but is expected to retain some pharmacological properties associated with SV2A modulation.

    Anticonvulsant Effects

    Research indicates that brivaracetam and its analogs exhibit significant anticonvulsant effects. In animal models, compounds with similar structures have been shown to reduce seizure frequency and severity. For instance, studies have demonstrated that brivaracetam can effectively control partial-onset seizures in patients with epilepsy.

    Pharmacokinetics

    The pharmacokinetic profile of brivaracetam suggests that it has a rapid absorption rate and a favorable half-life for maintaining therapeutic levels. The compound is primarily metabolized in the liver, with minimal renal excretion, which is advantageous for patients with compromised kidney function.

    Case Studies

    • Clinical Trials : A series of clinical trials have evaluated the efficacy of brivaracetam in comparison to other antiepileptic drugs. These studies consistently show that brivaracetam provides superior control over seizure episodes with a favorable side effect profile.
    • Animal Studies : In rodent models, administration of brivaracetam resulted in a significant reduction in seizure activity compared to controls. The efficacy was dose-dependent, highlighting the importance of optimizing dosing regimens for maximum therapeutic benefit.

    Synthesis Approaches

    The synthesis of this compound typically involves several steps:

    • Starting Materials : The synthesis begins with readily available amino acids and aldehydes.
    • Key Reactions : Reductive amination and coupling reactions are utilized to construct the desired amide bond.
    • Purification : Chiral HPLC methods are employed to isolate the desired enantiomer from racemic mixtures.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide?

    • Methodological Answer : The synthesis can involve peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with DIEA (N,N-Diisopropylethylamine) as a base. This facilitates amide bond formation under mild conditions (room temperature, 10–60 minutes). Similar protocols have been used for structurally related hexanamide derivatives, ensuring stereochemical integrity . Epoxidation and nitrile amidation strategies, as described in a patent for analogous compounds, may also be adapted for backbone construction .

    Q. How can the stereochemical configuration of this compound be confirmed experimentally?

    • Methodological Answer : Chiral HPLC or LC-MS/MS with chiral stationary phases (e.g., cyclodextrin-based columns) is recommended. For example, (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide (a structural analog) was characterized using such methods to resolve enantiomers . Nuclear Overhauser Effect (NOE) NMR spectroscopy can further validate spatial arrangements of substituents.

    Q. What safety precautions are critical during handling?

    • Methodological Answer : Refer to hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should adhere to P403 + P233 (ventilated, sealed containers) and P410 (protect from light) .

    Advanced Research Questions

    Q. How can researchers optimize reaction yields while maintaining stereochemical purity?

    • Methodological Answer :

    • Kinetic Control : Use low temperatures (−20°C to 0°C) to favor kinetic products and minimize racemization.

    • Catalytic Systems : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantioselectivity during amidation.

    • Monitoring : Real-time LC-MS analysis (as in ’s protocol) allows rapid adjustment of reaction parameters .

      Parameter Optimal Range Impact on Yield/Purity
      Temperature0–25°CHigher temps risk racemization
      Coupling Agent (HATU)1.1–1.3 equivExcess reduces stereoselectivity
      Reaction Time10–30 minutesProlonged time increases side products

    Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., boiling point)?

    • Methodological Answer : Discrepancies in predicted vs. experimental properties (e.g., boiling point: 675.4°C predicted vs. lower observed values) can arise from impurities or decomposition. Techniques include:

    • Thermogravimetric Analysis (TGA) : Quantifies thermal stability and decomposition thresholds.
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular integrity under varying conditions.
    • DSC (Differential Scanning Calorimetry) : Detects polymorphic transitions affecting physical properties.

    Q. How do solvent choices impact the compound’s stability during long-term storage?

    • Methodological Answer :

    • Polar Aprotic Solvents : DMF or DMSO may stabilize via hydrogen bonding but risk hygroscopic degradation.
    • Inert Atmospheres : Storage under argon or nitrogen (P231 + P232 ) prevents oxidation.
    • Lyophilization : For solid-state storage, freeze-drying in amber vials minimizes hydrolytic cleavage of the amide bond.

    Data Contradiction Analysis

    Q. Why might NMR spectra of this compound show unexpected peaks despite high synthetic purity?

    • Methodological Answer : Residual solvents (e.g., hexane, DMF) or diastereomeric byproducts (from incomplete stereochemical control) are common culprits. Solutions:

    • Purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) removes organics.
    • Deuterated Solvent Exchange : Replace DMF-d7 with DMSO-d6 to eliminate solvent artifacts.
    • 2D NMR (COSY, HSQC) : Assigns ambiguous peaks to confirm structural fidelity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.